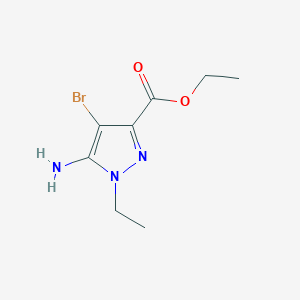
1-(2-Chloro-5-methylthiophen-3-yl)-2-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- 1-(2-Chloro-5-methylthiophen-3-yl)-2-phenylethanone is an organic compound with a unique structure. It combines a thiophene ring, a phenyl group, and a ketone functional group.
- The compound’s systematic name reflects its substituents: the chlorine atom at position 2, the methyl group at position 5 of the thiophene ring, and the phenyl group attached to the ketone carbon.
- Its molecular weight is approximately 236.71 g/mol .
Métodos De Preparación
- Synthetic routes for this compound involve the introduction of the chlorine atom and subsequent ketone formation.
- One method is the Friedel-Crafts acylation of 2-chlorothiophene with benzoyl chloride, followed by reduction of the resulting ketone to obtain 1-(2-chloro-5-methylthiophen-3-yl)-2-phenylethanone.
- Industrial production methods may vary, but these principles guide large-scale synthesis.
Análisis De Reacciones Químicas
- The compound can undergo various reactions:
Oxidation: It can be oxidized to form a sulfone or sulfoxide.
Reduction: Reduction of the ketone group yields the corresponding alcohol.
Substitution: The chlorine atom can be replaced by other nucleophiles.
- Common reagents include Lewis acids (for Friedel-Crafts acylation), reducing agents (such as lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).
- Major products depend on reaction conditions and substituents.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial, anti-inflammatory).
Medicine: May serve as a lead compound for drug development.
Industry: Employed in fine chemicals and pharmaceuticals.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific application.
- If used as a drug, it likely interacts with specific molecular targets (e.g., enzymes, receptors) or modulates cellular pathways.
- Detailed studies are needed to elucidate its precise effects.
Comparación Con Compuestos Similares
- While I don’t have a direct list of similar compounds, we can compare its structure and properties to related ketones, thiophenes, and phenyl-substituted compounds.
Propiedades
Fórmula molecular |
C13H11ClOS |
|---|---|
Peso molecular |
250.74 g/mol |
Nombre IUPAC |
1-(2-chloro-5-methylthiophen-3-yl)-2-phenylethanone |
InChI |
InChI=1S/C13H11ClOS/c1-9-7-11(13(14)16-9)12(15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
Clave InChI |
UBAKFMWYMUPUOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)Cl)C(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[1,4]Diazepan-1-yl-N-methyl-benzamide](/img/structure/B12070890.png)


![(1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride](/img/structure/B12070917.png)




